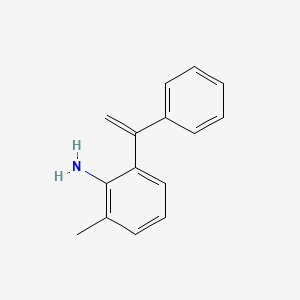![molecular formula C13H12ClF2N B14120007 (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine is a chemical compound with a complex structure that includes a naphthalene ring, a chloro-difluoroethyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine typically involves the reaction of 1-naphthalenemethanamine with 2-chloro-2,2-difluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(2-substituted-2,2-difluoroethyl)-1-naphthalenemethanamine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of difluoroethylamine derivatives.
Scientific Research Applications
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiepileptic agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with synaptic vesicle proteins and GABA receptors, modulating neurotransmitter release and receptor activity. This dual interaction can lead to significant therapeutic effects, such as seizure suppression in epilepsy models .
Comparison with Similar Compounds
Similar Compounds
Padsevonil: Contains a similar 2-chloro-2,2-difluoroethyl group and is known for its antiepileptic properties.
Difluorocyclopropane Derivatives: These compounds also feature difluorine substituents and are used in various chemical transformations.
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine stands out due to its unique combination of a naphthalene ring and a chloro-difluoroethyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C13H12ClF2N |
|---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H12ClF2N/c14-13(15,16)9-17-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,17H,8-9H2 |
InChI Key |
AVEFINQMOUQUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


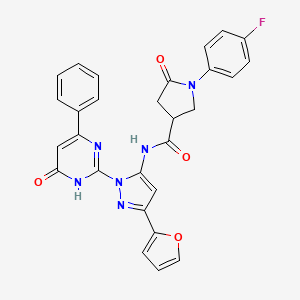
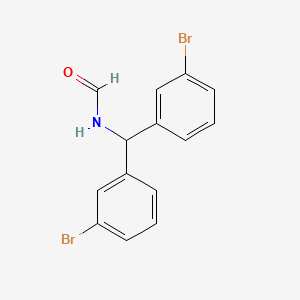
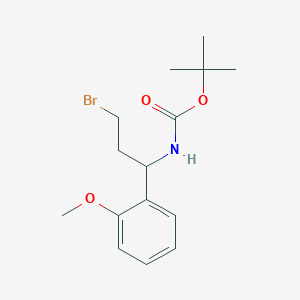
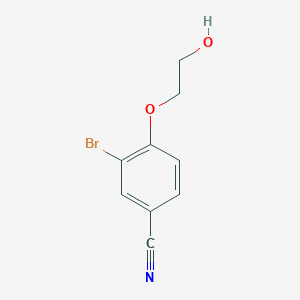
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
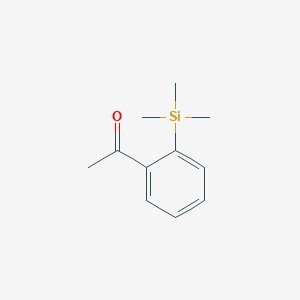
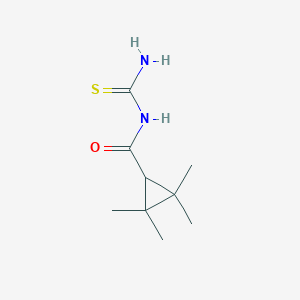
amine](/img/structure/B14119982.png)
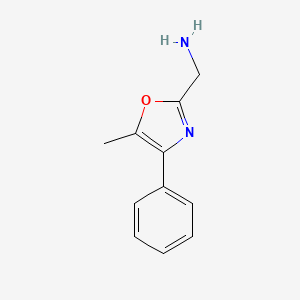
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
